

2-Methyl-3-phenylpropanamide: Technical Sourcing & Synthesis Guide

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Compound of Interest

Compound Name: *Benzenepropanamide, 2-Methyl-*

CAS No.: 103028-79-1

Cat. No.: B600081

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Executive Summary & Chemical Identity

2-Methyl-3-phenylpropanamide (also known as

-methylhydrocinnamamide) is a primary amide derivative of hydrocinnamic acid. In drug development, it serves as a critical intermediate for synthesizing chiral amines and as a reference standard for metabolic profiling of phenylpropanoid derivatives.

Chemical Profile

Property	Specification
CAS Number	7499-19-6
IUPAC Name	2-Methyl-3-phenylpropanamide
Molecular Formula	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">
Molecular Weight	163.22 g/mol
Structure	Phenyl ring attached to a propyl backbone with an -methyl group and terminal amide. [1][2][3][4][5] [6][7][8][9]
Key Isomerism	Exists as (R) and (S) enantiomers; commercial stock is typically racemic unless specified.

Critical Regulatory Warning

While 2-Methyl-3-phenylpropanamide is not universally listed as a Schedule I/II controlled substance (unlike P2P or APAA), it is a direct chemical precursor to Amphetamine.

- Mechanism: The Hoffmann Rearrangement of this primary amide yields 1-phenyl-2-propylamine (Amphetamine).
- Compliance Implication: Legitimate suppliers (Tier 1) enforce strict "Know Your Customer" (KYC) protocols. Attempting to source this as an individual or without a DEA/regulatory license for research often triggers red flags.
- Guidance: Only procure this material through institutional accounts with verified shipping addresses.

Commercial Availability & Sourcing Strategy

Availability is bifurcated between high-compliance catalog vendors and bulk chemical marketplaces. For pharmaceutical R&D, Tier 1 vendors are the only recommended source to

ensure purity and chain-of-custody integrity.

Supplier Tiering Analysis

Vendor Tier	Examples	Typical Purity	Compliance Level	Recommended Use
Tier 1: Global Catalog	AK Scientific, BLD Pharm, Ambeed	>95% - 98%	High (Institutional Only)	Reference standards, GLP studies.
Tier 2: Aggregators	MolPort, eMolecules	Variable	Medium (Varies by origin)	Sourcing rare analogs.
Tier 3: Bulk/Marketplace	LookChem, ChemicalBook	Unknown	Low (High Risk)	Not Recommended for R&D due to impurity risks.

Sourcing Decision Matrix

The following workflow ensures compliance and material quality when procuring sensitive precursors.

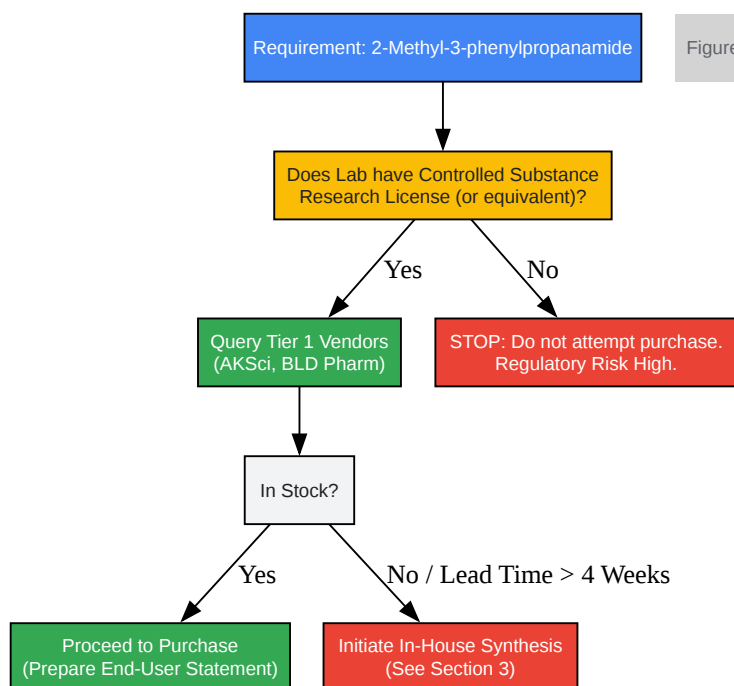


Figure 1: Procurement Decision Tree for Sensitive Precursors

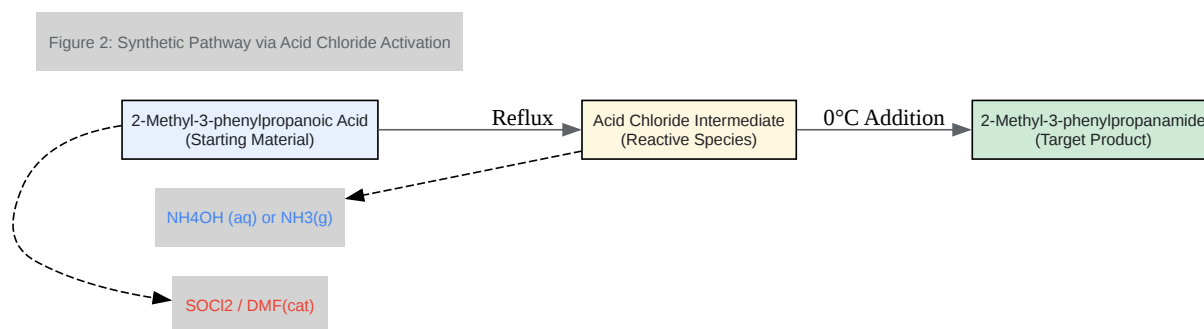
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Synthesis Protocol (The "Make" Option)

Due to customs restrictions on importing amide precursors, in-house synthesis from the corresponding acid is often the most reliable method for generating reference standards. This protocol uses 2-methyl-3-phenylpropanoic acid (CAS 14367-54-5), which is generally less restricted than the amide.

Reaction Pathway

The synthesis proceeds via the activation of the carboxylic acid to an acid chloride, followed by amination.



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Step-by-Step Methodology

Note: Perform all steps in a fume hood. Thionyl chloride (

) is corrosive and lachrymatory.

- Activation (Acid Chloride Formation):
 - Charge a round-bottom flask with 2-methyl-3-phenylpropanoic acid (1.0 eq).
 - Add dry Dichloromethane (DCM) (10 mL/g of acid) and a catalytic drop of DMF.
 - Slowly add Thionyl Chloride (1.2 eq) dropwise at room temperature.
 - Reflux for 2–3 hours until gas evolution () ceases.
 - In-process Check: Aliquot quenched in MeOH should show methyl ester by TLC/GC.
 - Concentrate in vacuo to remove excess and DCM. Re-dissolve the resulting oil in fresh dry DCM.

- Amination:
 - Cool the DCM solution of the acid chloride to 0°C.
 - Add Ammonium Hydroxide (28%) (excess, 5.0 eq) or bubble anhydrous ammonia gas slowly.
 - Stir vigorously for 1 hour, allowing the mixture to warm to room temperature.
- Workup & Purification:
 - Separate the organic layer and wash with water (), 1M (to remove residual amine), and Brine.
 - Dry over anhydrous and concentrate.
 - Recrystallization: The crude amide is typically a solid. Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.

Quality Control & Characterization

When sourcing or synthesizing this compound, validation is required to distinguish it from structural isomers (e.g., N-methyl-3-phenylpropanamide).

Technique	Expected Signal (Diagnostic)
1H NMR (CDCl3)	1.15 (d, 3H,), 2.4–2.6 (m, 1H,), 2.6–3.0 (m, 2H,), 5.5–6.0 (br s, 2H,), 7.1–7.3 (m, 5H,).
IR Spectroscopy	1650–1690 cm ⁻¹ (Amide I, C=O stretch), 3150–3400 cm ⁻¹ (Amide N-H stretch doublet).
Melting Point	109–112°C (Literature range for racemic mixture).
Chiral HPLC	Required if using as a chiral reference. Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA.

Applications in Drug Development[11]

- **Metabolic Profiling:** Used as a "cold" standard to identify metabolites of phenylalkylamine drugs in urine/plasma via LC-MS/MS.
- **Chiral Resolution Agent:** The acid precursor is often used to resolve chiral amines; the amide serves as a derivative to check optical purity.
- **Fragment-Based Drug Discovery (FBDD):** The 2-methyl-3-phenyl motif is a privileged scaffold in GPCR ligands (e.g., GPR88 agonists).

References

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